4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known as MABA, is a synthetic compound that has been extensively researched for its potential use in various scientific fields. MABA is a member of the family of non-natural amino acids and has a unique chemical structure that makes it an attractive candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
- Dibromodulcitol has been investigated as a potential chemotherapeutic agent. It enhances the efficacy of chemotherapy by sensitizing cancer cells to treatment. Researchers have explored its use in combination with other anticancer drugs to improve outcomes in various malignancies .
- Studies suggest that dibromodulcitol exhibits antiviral activity. It may interfere with viral replication or inhibit specific viral enzymes. Further research is needed to explore its potential as an antiviral agent against specific viruses .
- Dibromodulcitol has shown neuroprotective effects in preclinical models. Researchers have investigated its role in mitigating neuronal damage and oxidative stress. It may hold promise for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
- Some studies indicate that dibromodulcitol may impact glucose metabolism. It could potentially regulate blood sugar levels and improve insulin sensitivity. Research in this area aims to uncover its mechanisms and therapeutic implications .
- Dibromodulcitol has been explored for its immunomodulatory properties. It may influence immune responses and could be relevant in autoimmune diseases. Researchers investigate its effects on immune cells and cytokine regulation .
- Combining dibromodulcitol with radiation therapy (radiotherapy) may enhance tumor cell sensitivity to radiation. It could improve the effectiveness of radiotherapy while minimizing damage to healthy tissues. Clinical trials are ongoing to validate this approach .
Cancer Treatment and Chemotherapy Sensitization
Antiviral Properties
Neuroprotection and Neurodegenerative Diseases
Diabetes and Glycemic Control
Immunomodulation and Autoimmune Disorders
Radiosensitization in Cancer Radiotherapy
Eigenschaften
IUPAC Name |
4-(4-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-4-6-14(7-5-12)20-16(21)9-15(17(22)23)19-11-13-3-2-8-18-10-13/h2-8,10,15,19H,9,11H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEVENWSBHZRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.